2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
2-OXO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-OXO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}-2H-CHROMENE-3-CARBOXAMIDE involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamido and chromene moieties. Common reagents used in these reactions include acetic acid, sodium azide, and propargyl bromide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-OXO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of triglycerides into free fatty acids and glycerol .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as warfarin, dicoumarol, and various synthetic coumarins with pharmacophoric groups at different positions . What sets 2-OXO-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}-2H-CHROMENE-3-CARBOXAMIDE apart is its unique trifluoromethylbenzamido group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C24H15F3N2O4 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-oxo-N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]chromene-3-carboxamide |
InChI |
InChI=1S/C24H15F3N2O4/c25-24(26,27)16-11-9-14(10-12-16)21(30)28-18-6-2-3-7-19(18)29-22(31)17-13-15-5-1-4-8-20(15)33-23(17)32/h1-13H,(H,28,30)(H,29,31) |
InChI Key |
UDXMZHVNBPRWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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